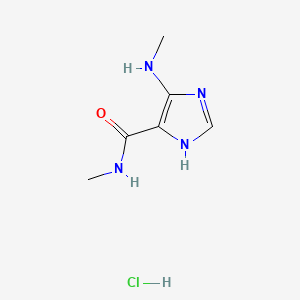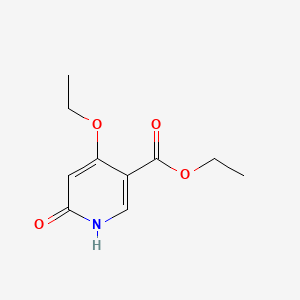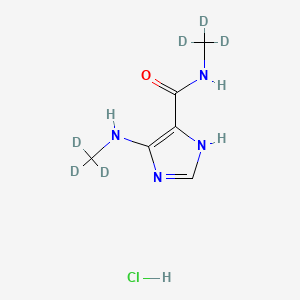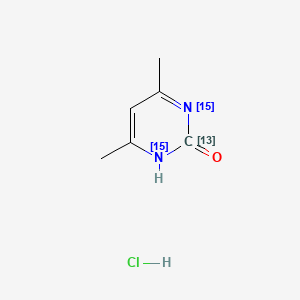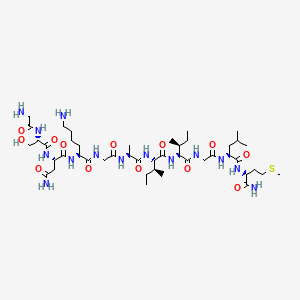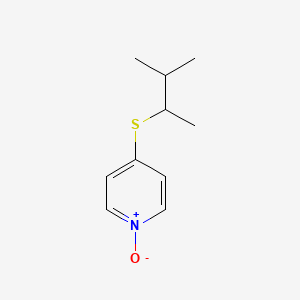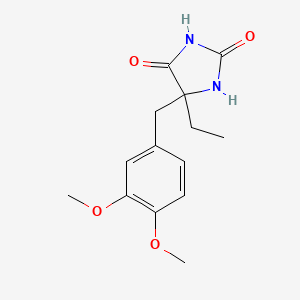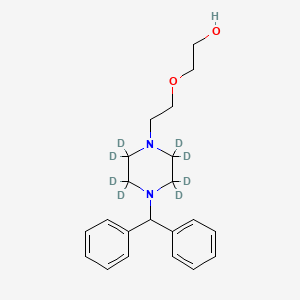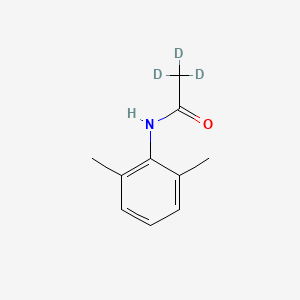
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated analog of a compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in experimental settings. This compound is particularly useful in studies involving metabolic pathways and the effects of tobacco-specific carcinogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium into the parent compound, 1-(3-Pyridyl)-1-butanone-4-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of deuterated solvents and reagents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: In the investigation of biological processes and the effects of deuterium on cellular functions.
Medicine: For studying the metabolic activation of tobacco-specific carcinogens and their impact on human health.
Industry: In the development of new materials and compounds with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4): Another deuterated analog used in similar research applications.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific carcinogen studied for its role in lung cancer.
Uniqueness
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its specific deuterium labeling, which enhances its stability and traceability in experimental settings. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and the effects of carcinogens.
Properties
CAS No. |
1623019-52-2 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
183.199 |
IUPAC Name |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
InChI Key |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Synonyms |
4-Oxo-4-(3-pyridyl)butyric Acid-d4; γ-Oxo-3-pyridinebutanoic Acid-d4; 4-(3-Pyridyl)-4-oxobutyric Acid-d4; 4-Oxo-4-(3-pyridyl)butanoic Acid-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



